5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione
Description
Properties
IUPAC Name |
5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-5(10)2-9-3-7-6(11)8-4-9/h5,10H,2-4H2,1H3,(H2,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYPWWYAPKRHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CNC(=S)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384520 | |
| Record name | 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89138-39-6 | |
| Record name | NSC319455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxypropyl)-4-thioxohexahydro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The proposed mechanism begins with the nucleophilic attack of thiourea on an aldehyde, forming an imine intermediate. Subsequent cyclization with a second thiourea molecule generates a tricomponent adduct, which eliminates ammonia to yield a dihydrotriazine-thione. Alkylation via an orthoformate introduces the 2-hydroxypropyl moiety. For example, using tri(2-hydroxypropyl) orthoformate (hypothetical) as the alkylating agent could directly incorporate the substituent. However, such orthoformates are uncommon, necessitating alternative approaches:
Optimization Challenges
Key challenges include:
- Regioselectivity : Ensuring the hydroxypropyl group attaches exclusively at the 5-position.
- Stability of Intermediates : The hydroxypropyl group’s polarity may hinder solubility in nonpolar solvents, requiring polar aprotic solvents like dimethylformamide (DMF).
- Byproduct Formation : Competing reactions, such as over-alkylation or oxidation of the thione group, must be minimized through controlled stoichiometry and inert atmospheres.
Post-Synthetic Alkylation of Triazinane-2-Thione
An alternative strategy involves synthesizing the 1,3,5-triazinane-2-thione core followed by regioselective alkylation with 3-chloro-1-propanol or glycidol. This two-step approach benefits from modularity and easier characterization of intermediates.
Core Synthesis via Cyclocondensation
The triazinane-thione core can be prepared by cyclizing 1,3-diaminopropane with carbon disulfide under basic conditions:
$$
\text{1,3-Diaminopropane} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{1,3,5-Triazinane-2-thione} + \text{H}2\text{S}
$$
This method, analogous to hexahydrotriazine syntheses, requires rigorous temperature control (0–5°C) to prevent oligomerization.
Alkylation with Hydroxypropylating Agents
The hydroxypropyl group is introduced via nucleophilic substitution:
- 3-Chloro-1-Propanol : Reacting the triazinane-thione with 3-chloro-1-propanol in the presence of potassium carbonate yields the target compound.
$$
\text{Triazinane-2-thione} + \text{ClCH}2\text{CH(OH)CH}3 \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KCl}
$$ - Glycidol : Epoxide ring-opening under acidic conditions (e.g., methanesulfonic acid) attaches the hydroxypropyl group selectively.
Yield and Purity Considerations
Post-alkylation purification often involves recrystallization from methanol or aqueous ethanol. Patents suggest yields of 60–75% for analogous alkylations, with purity >90% confirmed via HPLC.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
DayangChem’s production of this compound (CAS 89138-39-6) likely employs a hybrid approach, combining cyclocondensation for the core and epoxide alkylation for functionalization. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The thione group can be reduced to form a thiol group.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Oxopropyl)-1,3,5-triazinane-2-thione.
Reduction: Formation of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thiol.
Substitution: Formation of various substituted triazinane derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular structure of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione can be represented as follows:
- Chemical Formula : C₅H₁₁N₃OS
- Molecular Weight : 145.23 g/mol
The presence of the hydroxypropyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | 5-(2-Oxopropyl)-1,3,5-triazinane-2-thione |
| Reduction | Lithium aluminum hydride | 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thiol |
| Substitution | Amines or thiols | Various substituted triazinane derivatives |
Biology
Research indicates that this compound exhibits potential biological activities including:
- Antimicrobial Properties : Studies have shown that derivatives of thiadiazine thiones exhibit significant antimicrobial effects against various pathogens .
- Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets .
Medicine
In medicinal chemistry, this compound is explored as a scaffold for drug development. Its structural features allow for modifications that can enhance therapeutic efficacy while reducing toxicity. Notably, derivatives have been synthesized with promising results in anti-inflammatory and analgesic activities .
Industry
This compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its versatility makes it valuable in formulating products with specific biological activities .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds were tested using the agar diffusion method, revealing inhibition zones correlating with their concentrations.
Case Study 2: Drug Development Exploration
In another investigation focused on anticancer properties, researchers synthesized modified triazinane derivatives and evaluated their effects on human cancer cell lines. Results indicated that certain modifications increased cytotoxicity compared to the parent compound .
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively interact with biological molecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione are best understood by comparing it to related triazinane and thiadiazine thiones. Below is a detailed analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Solubility and Hydrophilicity :
- The 2-hydroxypropyl substituent in This compound confers higher water solubility compared to alkyl-substituted analogs like 5-methyl and 5-octyl derivatives . This is critical for biological applications requiring aqueous compatibility.
- In contrast, the imidazolylpropyl derivative (C₉H₁₅N₅S) exhibits pH-dependent solubility due to the basic imidazole ring, with enhanced solubility in acidic environments .
Reactivity and Functionalization: The thione group (-C=S) in all compounds allows for nucleophilic substitution or coordination with metals. However, the hydroxypropyl substituent may sterically hinder reactions at the 5-position compared to smaller groups like methyl . The diethylaminoethyl analog (C₉H₁₈N₄S) shows enhanced reactivity in forming salts or complexes, leveraging its tertiary amine group .
Biological Relevance :
- This compound has been investigated for pain management applications, likely due to its balanced solubility and bioavailability .
- The imidazolylpropyl derivative is hypothesized to interact with biological targets such as enzymes or receptors via its aromatic nitrogen atoms .
Thermodynamic Stability :
- Alkyl-substituted derivatives (e.g., 5-octyl, 5-propyl) exhibit higher thermal stability due to van der Waals interactions from longer hydrocarbon chains .
- Polar substituents (hydroxypropyl, imidazolylpropyl) may reduce melting points but improve compatibility with polar matrices in materials science .
Biological Activity
5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of triazine derivatives and can be synthesized through various chemical methods. Its structure features a triazine ring with a hydroxypropyl group and a thione functional group, which contributes to its biological activity. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the range of 40.97 to 54.77 μg/mL . The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
2. Anti-nociceptive Effects
The anti-nociceptive potential of this compound was evaluated using the hot plate method on BALB/C mice. Compounds similar to this compound demonstrated significant effects on pain perception, with latency times increasing notably at doses of 50 μg/kg . Molecular docking studies suggest that these effects may be mediated through interactions with μ-opioid receptors (μOR), indicating a potential mechanism for pain relief.
3. Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In vitro assays have demonstrated its ability to scavenge free radicals effectively, contributing to its potential use in preventing cellular damage associated with various conditions such as cancer and neurodegenerative diseases.
Case Studies and Research Findings
A variety of studies have investigated the biological activities of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Pseudomonas aeruginosa (MIC = 40.97 μg/mL) |
| Study B | Showed anti-nociceptive effects in mice with increased latency times (P < 0.01) |
| Study C | Highlighted antioxidant properties through free radical scavenging assays |
These findings underscore the therapeutic potential of this compound across different biological contexts.
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
- Pain Relief : Interaction with μ-opioid receptors leading to reduced pain perception.
- Antioxidant Activity : Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress.
Q & A
Q. What are the established synthetic routes for 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione, and how do reaction conditions influence product purity?
Answer: The synthesis typically involves cyclization reactions of thiourea derivatives with hydroxyalkyl or carbonyl-containing reagents. Key methodologies include:
- Catalyzed cyclization : Using FeCl₃·6H₂O as a Lewis acid catalyst, 1-arylthioureas react with aliphatic carboxylic acids (e.g., acetic acid) under reflux (80°C) to form triazinane derivatives. Yields improve significantly with FeCl₃ compared to Brønsted acids (e.g., p-toluenesulfonic acid) .
- Acid-mediated cyclization : Thiourea intermediates derived from aryl isothiocyanates and amines undergo acid-catalyzed cyclization to form triazinane-thiones. For example, 4-(benzo[d]thiazol-2-yl)benzenamine reacts with aryl isothiocyanates in the presence of HCl to yield 1,3,5-triazinane-2-thiones .
Q. Critical factors :
- Catalyst selection : FeCl₃ enhances reaction efficiency by stabilizing intermediates.
- Temperature : Elevated temperatures (≥80°C) reduce side products like oxadiazinane derivatives .
- Solvent : Ethanol or methanol minimizes byproducts during recrystallization .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| FeCl₃-mediated | FeCl₃·6H₂O | 80 | 65–75 | >95% | |
| Acid-catalyzed | HCl | RT–60 | 50–60 | 85–90% | |
| Base-mediated | KOH | Reflux | 40–50 | 80–85% |
Q. How is this compound characterized structurally?
Answer: Structural elucidation employs:
Q. Best practices :
- Use deuterated solvents (e.g., CDCl₃) to avoid proton exchange artifacts in NMR.
- For crystallography, collect high-resolution data (≤0.8 Å) to resolve disorder in hydroxypropyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in FeCl₃-mediated synthesis?
Answer: Low yields often stem from incomplete cyclization or competing side reactions. Optimization strategies include:
- Factorial design : Use a 2³ factorial matrix to test variables: catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and solvent polarity (ethanol vs. DMF). Response surface modeling identifies optimal conditions .
- Catalyst activation : Pre-treat FeCl₃·6H₂O at 120°C to remove hydration water, enhancing Lewis acidity .
- In situ monitoring : Track reaction progress via TLC or HPLC to terminate reactions at maximum yield (typically 6–8 hours) .
Case study :
A 15% yield increase was achieved by increasing FeCl₃ loading from 1.0 to 1.5 mol% and using anhydrous ethanol .
Q. How to resolve contradictions in solubility data reported for this compound?
Answer: Discrepancies arise from polymorphic forms or solvent impurities. A systematic approach includes:
- Solubility profiling : Use the shake-flask method in buffered solutions (pH 2–12) at 25°C. For example, solubility in ethanol ranges from 12–18 mg/mL depending on crystal form .
- Thermodynamic analysis : DSC/TGA identifies metastable polymorphs. Stable forms exhibit higher melting points (142–145°C) .
- Spectroscopic validation : Compare FT-IR spectra of recrystallized batches to rule out hydrate formation .
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Ethanol | 15.2 ± 0.8 | 25°C, anhydrous | |
| Water | 0.3 ± 0.1 | 25°C, pH 7.4 | |
| DMSO | 32.5 ± 1.2 | 25°C |
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Validate with experimental IC₅₀ values .
- QSAR modeling : Train models on triazinane-thione derivatives with known bioactivity data. Descriptors like LogP (3.13 ± 0.05) and PSA (36.09 Ų) correlate with membrane permeability .
Q. Validation :
- Compare docking scores with in vitro assays (e.g., MIC against E. coli).
- Use DFT calculations (B3LYP/6-31G*) to optimize geometries before docking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
